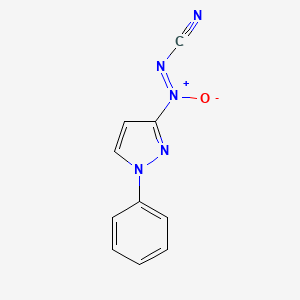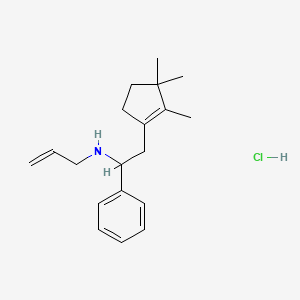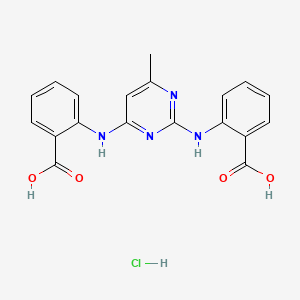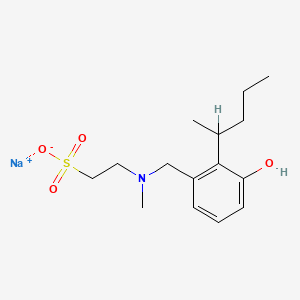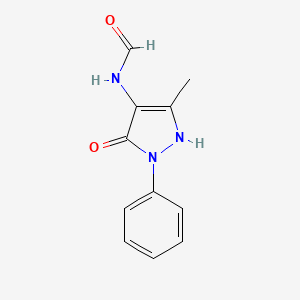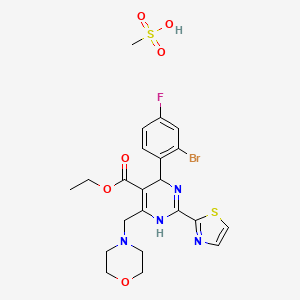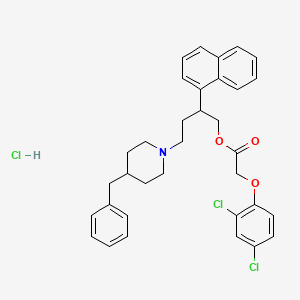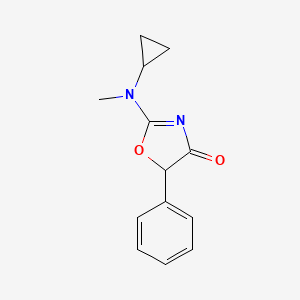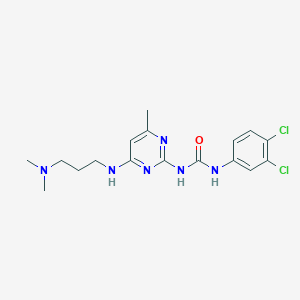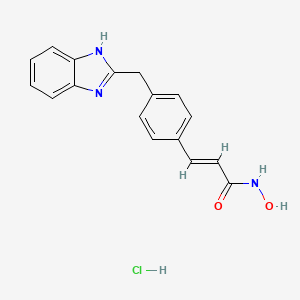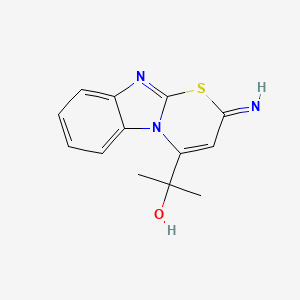
2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and benzimidazole derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thiazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)pyrimidine
- 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)quinazoline
Uniqueness: Compared to similar compounds, 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole exhibits unique biological activities and chemical reactivity due to the specific arrangement of its functional groups and the fusion of the thiazine and benzimidazole rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
93637-85-5 |
|---|---|
Formule moléculaire |
C13H13N3OS |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
2-(2-imino-[1,3]thiazino[3,2-a]benzimidazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C13H13N3OS/c1-13(2,17)10-7-11(14)18-12-15-8-5-3-4-6-9(8)16(10)12/h3-7,14,17H,1-2H3 |
Clé InChI |
BYSLFSOXWFOBAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=N)SC2=NC3=CC=CC=C3N12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


